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molecular formula C14H19NO4 B8521180 Ethyl 3-(3,4-dimethoxyanilino)but-2-enoate CAS No. 57012-75-6

Ethyl 3-(3,4-dimethoxyanilino)but-2-enoate

Cat. No. B8521180
M. Wt: 265.30 g/mol
InChI Key: MBHFIOOFCDTZMD-UHFFFAOYSA-N
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Patent
US04018758

Procedure details

4-Aminoveratrole (62.0 g.), ethyl acetoacetate (63.0 g.), benzene (375 ml.), and acetic acid (2.1 ml.) are combined and refluxed in a flask equipped with a Dean-Stark strap to remove water until thin layer chromatography indicated the reaction is complete. The solvent is removed under reduced pressure to give a dark oil which crystallized upon standing. Recrystallization from hexane gives 79.0 g. of a tan powder, m.p. 59°-60° ; a second drop afforded 6.7 g., m.p. 54°-56° . A sample is recrystallized from ethanol/water to give an analytical sample, m.p. 57°-58°.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step Two
Quantity
375 mL
Type
reactant
Reaction Step Three
Quantity
2.1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([O:10][CH3:11])[C:5]([O:8][CH3:9])=[CH:6][CH:7]=1.[C:12]([O:18][CH2:19][CH3:20])(=[O:17])[CH2:13][C:14]([CH3:16])=O.C1C=CC=CC=1>C(O)(=O)C>[CH2:19]([O:18][C:12](=[O:17])[CH:13]=[C:14]([NH:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([O:10][CH3:11])[CH:3]=1)[CH3:16])[CH3:20]

Inputs

Step One
Name
Quantity
62 g
Type
reactant
Smiles
NC=1C=C(C(=CC1)OC)OC
Step Two
Name
Quantity
63 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Three
Name
Quantity
375 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
2.1 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed in a flask
CUSTOM
Type
CUSTOM
Details
equipped with a Dean-Stark strap
CUSTOM
Type
CUSTOM
Details
to remove water until thin layer chromatography
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a dark oil which
CUSTOM
Type
CUSTOM
Details
crystallized
CUSTOM
Type
CUSTOM
Details
Recrystallization from hexane
CUSTOM
Type
CUSTOM
Details
gives 79.0 g
CUSTOM
Type
CUSTOM
Details
a second drop afforded 6.7 g
CUSTOM
Type
CUSTOM
Details
A sample is recrystallized from ethanol/water
CUSTOM
Type
CUSTOM
Details
to give an analytical sample, m.p. 57°-58°

Outcomes

Product
Name
Type
Smiles
C(C)OC(C=C(C)NC1=CC(=C(C=C1)OC)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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